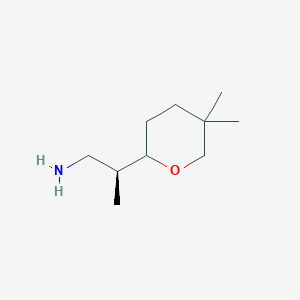

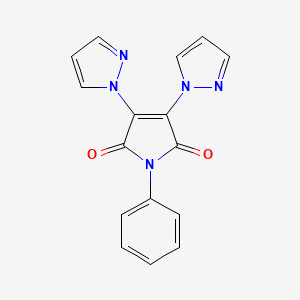

![molecular formula C12H9N3O2 B2968773 3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine CAS No. 672925-12-1](/img/structure/B2968773.png)

3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine” is characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .科学的研究の応用

Antifungal Activity

Pyrimidines, including thiazolo[4,5-d]pyrimidine derivatives, have shown significant antifungal activity against various fungal strains such as Aspergillus niger, A. clavatus, and Candida albicans, proving more potent than standard drugs like fluconazole and nystatin in some cases (Chhabria et al., 2011).

Anticancer and Antimicrobial Applications

Pyrazolo[3,4-d]pyrimidines, a closely related class, are known for their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. New derivatives have been synthesized and evaluated for their inhibitory effects against pathogenic bacteria and cancer cell lines, highlighting the diverse biological activity of pyrimidine derivatives (Beyzaei et al., 2017).

Synthetic Routes and Molecular Transformations

Research into the synthesis of pyrazolo[1,5-a]pyrimidines underlines the importance of developing novel synthetic pathways for creating functional scaffolds with potential medicinal applications. These methods focus on improving the structural diversity of pyrimidine derivatives, which is crucial for their application in drug discovery (Arias-Gómez et al., 2021).

Photophysical Properties

The study of fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, has shown significant solid-state fluorescence, indicating the potential for applications in material science and as fluorescent probes (Yokota et al., 2012).

Drug Delivery Enhancements

Nanosystem approaches for improving the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines have been explored, including the use of albumin nanoparticles and liposomes. This research aims to overcome poor water solubility issues, enhancing the clinical drug candidate potential of these compounds (Vignaroli et al., 2016).

Safety And Hazards

将来の方向性

The future directions for “3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine” could involve further studies on its potential as an anticancer agent . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

特性

IUPAC Name |

3-methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-8-10-11(13-7-14-12(10)17-15-8)16-9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRORRWAWOALHJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=NC=N2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)

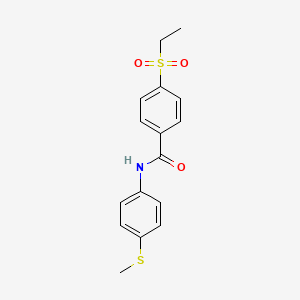

![2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2968694.png)

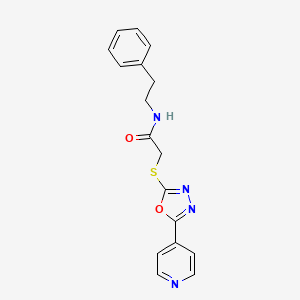

![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)

![2-[4-Hydroxy-6-(hydroxymethyl)-2-[(1R,4S,6R,8S,9S,12S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2968709.png)

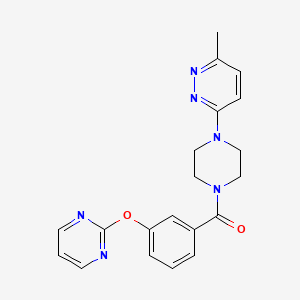

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2968711.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide](/img/structure/B2968712.png)

![1-[(oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2968713.png)